molecular formula C14H9ClI2N2O2 B14094829 4-chloro-N'-[(Z)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide

4-chloro-N'-[(Z)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide

Cat. No.: B14094829
M. Wt: 526.49 g/mol
InChI Key: QVUYJXHQNOCBED-WSVATBPTSA-N
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Description

4-chloro-N’-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a benzohydrazide moiety substituted with chloro, hydroxy, and diiodo groups

Preparation Methods

The synthesis of 4-chloro-N’-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 2-hydroxy-3,5-diiodobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization.

Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for scaling up the process. The key steps involve careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-chloro-N’-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from oxidation include corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield the corresponding reduced hydrazides.

    Substitution: The chloro, hydroxy, and diiodo groups in the compound can undergo substitution reactions with nucleophiles or electrophiles. Common reagents for these reactions include halides, amines, and other nucleophilic or electrophilic species.

Scientific Research Applications

4-chloro-N’-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazone derivatives. Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.

    Medicine: Research has shown that this compound may have potential as a drug candidate due to its ability to interact with specific biological targets. It is being investigated for its pharmacological properties.

    Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-chloro-N’-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

4-chloro-N’-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide can be compared with other similar compounds, such as:

    4-chloro-N’-(4-hydroxy-3-nitrobenzylidene)benzohydrazide: This compound has a nitro group instead of diiodo groups, which affects its chemical reactivity and biological activity.

    4-chloro-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide: The presence of a methoxy group instead of diiodo groups results in different chemical and biological properties.

The uniqueness of 4-chloro-N’-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Properties

Molecular Formula

C14H9ClI2N2O2

Molecular Weight

526.49 g/mol

IUPAC Name

4-chloro-N-[(Z)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H9ClI2N2O2/c15-10-3-1-8(2-4-10)14(21)19-18-7-9-5-11(16)6-12(17)13(9)20/h1-7,20H,(H,19,21)/b18-7-

InChI Key

QVUYJXHQNOCBED-WSVATBPTSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C\C2=C(C(=CC(=C2)I)I)O)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)I)I)O)Cl

Origin of Product

United States

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